
4,5-Dihydro-1,2-oxazol-3-yl dimethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dihydro-1,2-oxazol-3-yl dimethylcarbamate is an organic compound that belongs to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-1,2-oxazol-3-yl dimethylcarbamate typically involves the cycloaddition of nitrile oxides with allylic compounds or propargyl alcohols. For example, nitrile oxide generated from 6-methyluracil-5-carboximidoyl chloride can react with allyl alcohol in methanol to yield the desired oxazole derivative . The reaction conditions often include room temperature and the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Dihydro-1,2-oxazol-3-yl dimethylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can convert it into different oxazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles and oxazolines, which can have different biological and chemical properties .
Applications De Recherche Scientifique
4,5-Dihydro-1,2-oxazol-3-yl dimethylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential use as a pharmaceutical agent due to its biological activity.
Industry: The compound can be used in the production of polymers and other industrial materials.
Mécanisme D'action
The mechanism of action of 4,5-Dihydro-1,2-oxazol-3-yl dimethylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets through non-covalent interactions, leading to changes in their activity and function. This can result in various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4,5-Dihydro-1,2-oxazol-3-yl dimethylcarbamate include:
4,5-Dihydro-1,2-oxazole: A simpler oxazole derivative with similar chemical properties.
1,2-Oxazole: Another oxazole derivative with a different substitution pattern.
Isoxazole: A structural isomer of oxazole with the oxygen and nitrogen atoms in different positions.
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of the dimethylcarbamate group. This unique structure can confer distinct biological and chemical properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
62243-09-8 |
|---|---|
Formule moléculaire |
C6H10N2O3 |
Poids moléculaire |
158.16 g/mol |
Nom IUPAC |
4,5-dihydro-1,2-oxazol-3-yl N,N-dimethylcarbamate |
InChI |
InChI=1S/C6H10N2O3/c1-8(2)6(9)11-5-3-4-10-7-5/h3-4H2,1-2H3 |
Clé InChI |
YWELGPURLKOREZ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)OC1=NOCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


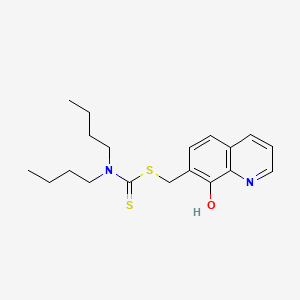
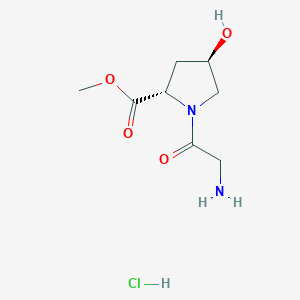
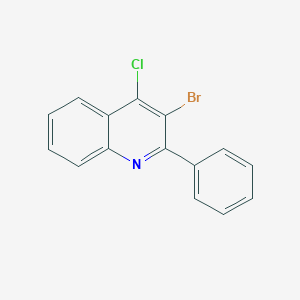
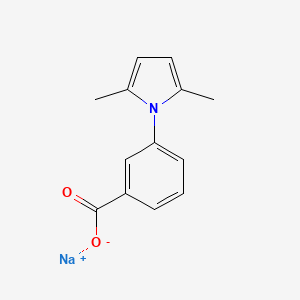
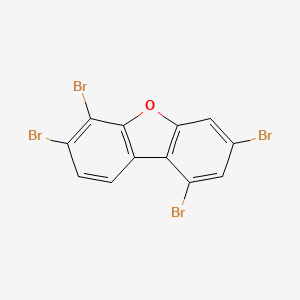
![4-{2-[2-(2-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethoxy}ethoxy)ethoxy]ethyl}morpholine](/img/structure/B12902067.png)
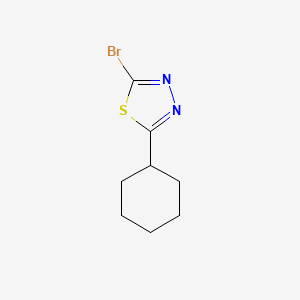
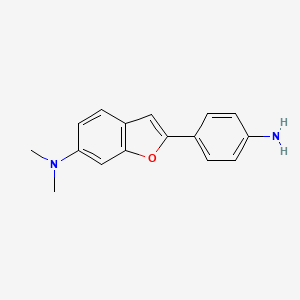
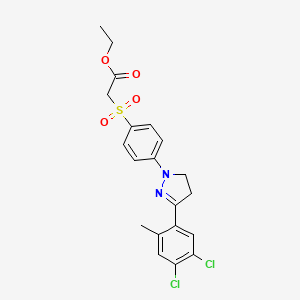
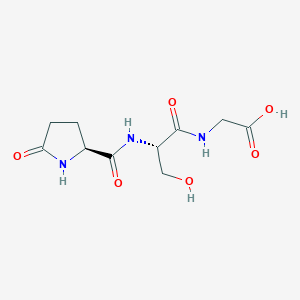
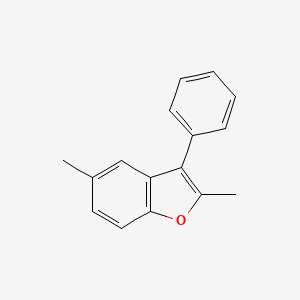
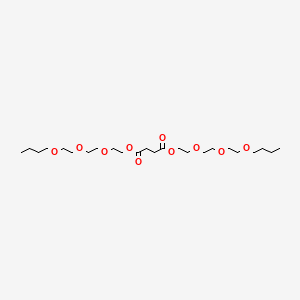
![Dibenzo[a,h]phenazine-1,8-diol](/img/structure/B12902099.png)
![N-[2-(Methylsulfanyl)-7-oxo[1,3]thiazolo[5,4-d]pyrimidin-6(7H)-yl]formamide](/img/structure/B12902101.png)
